molecular formula C6H8ClI B2992971 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2242694-05-7

1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B2992971
CAS RN: 2242694-05-7
M. Wt: 242.48
InChI Key: XYGHRKAOSWIOGJ-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane (BCP) is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with a molecular structure consisting of three rings of four carbon atoms each . BCPs have been demonstrated to be bioisosteres of the phenyl ring . They have found increased use in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule . The structure of BCP has been used as an unusual bioisostere for a phenyl ring .


Chemical Reactions Analysis

BCPs have been extensively investigated in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .


Physical And Chemical Properties Analysis

BCPs are highly strained molecules . They have been found to increase or equal the solubility, potency, and metabolic stability of lead compounds . They can also decrease non-specific binding of lead compounds .

Scientific Research Applications

Metal-Halogen Exchange and Elimination Reactions

1-Iodobicyclo[1.1.1]pentane engages cleanly with t-butyllithium through a metal-halogen exchange process to yield 1-lithiobicyclo[1.1.1]pentane, demonstrating the importance of the halogen in reactions involving metal halogen exchange versus 1,3-elimination processes. This finding underscores the reactivity of halogenated bicyclo[1.1.1]pentanes towards organometallic reagents, with 1-chlorobicyclo[1.1.1]pentane and the parent hydrocarbon bicyclo[1.1.1]pentane being inert to t-butyllithium, highlighting the specificity of halogen reactivity in these frameworks (E. W. Della & Dennis K. Taylor, 1991).

Synthesis and Applications in Medicinal Chemistry

Bicyclo[1.1.1]pentan-1-amine, derived from 1-azido-3-iodobicyclo[1.1.1]pentane, serves as a critical moiety in medicinal chemistry. The reduction of 1-azido-3-iodobicyclo[1.1.1]pentane presents a versatile route to this compound, offering a scalable alternative for its synthesis. This work emphasizes the potential of halogenated bicyclo[1.1.1]pentanes as intermediates in developing pharmaceuticals and the exploration of new synthetic pathways for complex amines (Yi Ling Goh et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 1-(Chloromethyl)-3-iodobicyclo[11It’s worth noting that bicyclo[111]pentane (BCP) derivatives, to which this compound belongs, are known to be high-value bioisosteres for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group . These properties suggest that the compound could interact with a variety of biological targets.

Mode of Action

The specific mode of action of 1-(Chloromethyl)-3-iodobicyclo[11The unique structure of bcp derivatives allows them to mimic the geometry and substituent exit vectors of a benzene ring . This suggests that the compound could interact with its targets in a manner similar to these bioisosteres.

Pharmacokinetics

The pharmacokinetics of 1-(Chloromethyl)-3-iodobicyclo[11Bcp derivatives are generally known to offer high passive permeability, high water solubility, and improved metabolic stability . These properties suggest that the compound could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.

Safety and Hazards

BCPs have been identified as a rising process safety challenge . Differential Scanning Calorimetry (DSC) testing of a readily available BCP showed a high-energy decomposition . Impact sensitivity testing also showed that BCPs are sensitive to impacts .

properties

IUPAC Name

1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClI/c7-4-5-1-6(8,2-5)3-5/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGHRKAOSWIOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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